trans-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid
Overview
Description
trans-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid: is an organic compound with the molecular formula C11H19NO4. It is a derivative of cyclopentanecarboxylic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid typically involves the protection of the amino group with a Boc group. One common method is the reaction of cyclopentanecarboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically monitored using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions: trans-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA), yielding the free amino group.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Deprotection Reactions: TFA is commonly used for Boc deprotection, often in a solvent like DCM.
Major Products Formed:
Substitution Reactions: The major products depend on the substituents introduced.
Deprotection Reactions: The major product is the free amino acid.
Scientific Research Applications
Chemistry: In organic synthesis, trans-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid is used as a building block for the synthesis of peptides and other complex molecules. Its Boc-protected amino group allows for selective reactions without interference from the amino functionality .
Biology and Medicine: This compound is used in the synthesis of biologically active molecules, including pharmaceuticals and peptide-based drugs. Its stability and ease of deprotection make it a valuable intermediate in medicinal chemistry .
Industry: In the chemical industry, this compound is used in the production of fine chemicals and specialty materials. Its applications extend to the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of trans-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical and chemical processes .
Comparison with Similar Compounds
trans-2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid: This compound is similar in structure but contains a methyl group on the cyclopentane ring.
2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid: This compound lacks the trans configuration but shares the Boc-protected amino group.
Uniqueness: trans-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid is unique due to its specific stereochemistry and the presence of the Boc-protected amino group. This combination makes it particularly useful in stereoselective synthesis and peptide chemistry .
Properties
IUPAC Name |
(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-6-4-5-7(8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEPEVBYNBQNED-HTQZYQBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC[C@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001137593 | |
Record name | rel-(1R,2R)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopentanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001137593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136315-71-4 | |
Record name | rel-(1R,2R)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopentanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136315-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(1R,2R)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopentanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001137593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rac-(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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